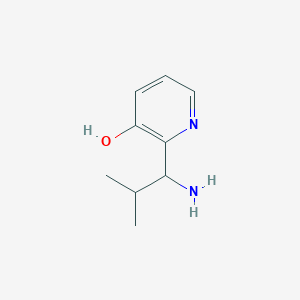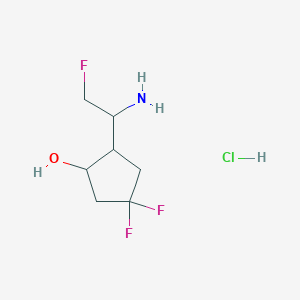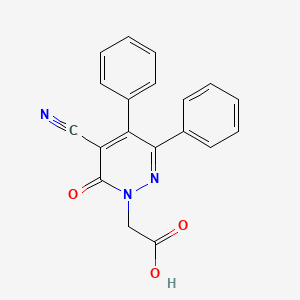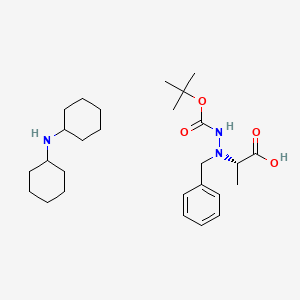![molecular formula C7H5FN2O B13106620 3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B13106620.png)
3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused pyrrole and pyridine ring system, with a fluorine atom at the 3-position. The unique structure of this compound makes it a valuable scaffold for the development of various pharmacologically active molecules.
Vorbereitungsmethoden
The synthesis of 3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific reaction conditionsSubsequent cyclization reactions, often involving palladium-catalyzed cross-coupling reactions, lead to the formation of the desired heterocyclic structure .
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Analyse Chemischer Reaktionen
3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used, but often include functionalized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in the study of biological pathways and interactions, often as a probe or inhibitor in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals, leveraging its unique chemical properties for various applications.
Wirkmechanismus
The mechanism of action of 3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, such as those involved in cell proliferation and survival . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic development.
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but lacks the fluorine atom, which can significantly alter its chemical and biological properties.
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can enhance its stability and binding affinity in biological systems.
Eigenschaften
Molekularformel |
C7H5FN2O |
|---|---|
Molekulargewicht |
152.13 g/mol |
IUPAC-Name |
3-fluoro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C7H5FN2O/c8-5-6-4(10-7(5)11)2-1-3-9-6/h1-3,5H,(H,10,11) |
InChI-Schlüssel |
FIDWWVSLEOCENQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(C(=O)N2)F)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


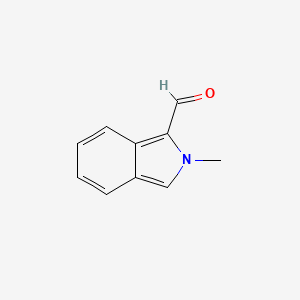
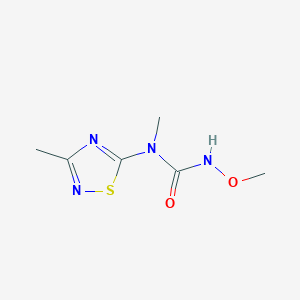
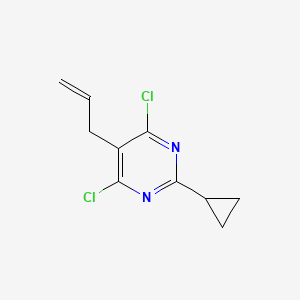
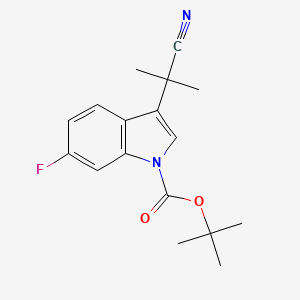
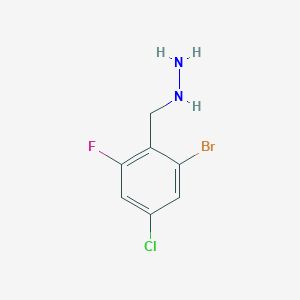
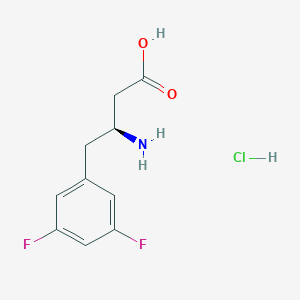
![Imidazo[1,2-a]pyrimidine-5(1h)-thione](/img/structure/B13106584.png)
![cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol](/img/structure/B13106598.png)
![N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B13106605.png)
